Scientific Field: Organic Chemistry
Application Summary: Indole derivatives are prevalent moieties present in selected alkaloids.
Methods of Application: The investigation of novel methods of synthesis have attracted the attention of the chemical community.
Results or Outcomes: The application of indole derivatives as biologically active compounds has shown various biologically vital properties.
Scientific Field: Medicinal Chemistry
Application Summary: Researchers have investigated the effect of carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds.
Methods of Application: Synthetic strategies of indole 2 and 3-carboxamide derivatives were investigated.
Results or Outcomes: The presence of the carboxamide moiety at positions 2 and 3 has led to the activity of these compounds tend to inhibit various enzymes and proteins.
Scientific Field: Pharmacology
Application Summary: Certain indole derivatives, such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate, have been reported as antiviral agents.
Methods of Application: These compounds were prepared and tested for their antiviral properties.
Results or Outcomes: One compound, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, showed inhibitory activity against influenza A with an IC50 of 7.53 μmol/L.
Scientific Field: Biochemistry
Application Summary: Ethyl indole-2-carboxylate has been used as a reactant for the preparation of inhibitors of Human Reticulocyte 15-Lipoxygenase-1.
Methods of Application: The compound was synthesized and tested for its inhibitory properties.
Application Summary: Ethyl indole-2-carboxylate has been used as a reactant for the preparation of CRTH2 receptor antagonists.
Methods of Application: The compound was synthesized and tested for its antagonistic properties.
Scientific Field: Oncology
Application Summary: Ethyl indole-2-carboxylate has been used as a reactant for the preparation of antiproliferative agents against human leukemia K562 cells.
Methods of Application: The compound was synthesized and tested for its antiproliferative properties.
Ethyl 5-chloro-7-fluoro-1H-indole-2-carboxylate is a synthetic organic compound that belongs to the indole family, characterized by its unique structure featuring chlorine and fluorine substituents on the indole ring. The compound has the chemical formula C11H9ClFNO2 and is identified by the CAS number 1204501-37-0. Indoles are significant heterocyclic compounds found in various natural products, pharmaceuticals, and agrochemicals, contributing to their relevance in medicinal chemistry and drug development .
Ethyl 5-chloro-7-fluoro-1H-indole-2-carboxylate is versatile in its chemical reactivity, undergoing several types of reactions:
These reactions allow for the modification of the compound to create new derivatives with potentially enhanced biological activities.
The biological activities of ethyl 5-chloro-7-fluoro-1H-indole-2-carboxylate are notable, particularly due to its ability to interact with various biological targets. Indole derivatives are known for a range of pharmacological effects, including:
These properties make it a candidate for further exploration in therapeutic applications.
Ethyl 5-chloro-7-fluoro-1H-indole-2-carboxylate has potential applications in various fields:
Research indicates that ethyl 5-chloro-7-fluoro-1H-indole-2-carboxylate interacts with specific enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, suggesting a mechanism where it disrupts cellular processes related to tumor growth. Additionally, studies have explored its binding interactions with biomolecules that may lead to various therapeutic effects .
Ethyl 5-chloro-7-fluoro-1H-indole-2-carboxylate shares structural similarities with other indole derivatives. Here are some comparable compounds:
Compound Name | CAS Number | Key Features |
---|---|---|
Ethyl 5-fluoroindole-2-carboxylate | 34836-7 | Lacks chlorine; different halogen substitution |
5-Chloroindole-2-carboxylic acid | 383132-37-4 | Similar core structure; different substituent |
Ethyl 5-bromoindole-2-carboxylate | Not Available | Bromine substitution; potential similar activity |
Ethyl 6-chloroindole-2-carboxylate | Not Available | Chlorine at a different position |
These compounds highlight the diversity within the indole family while showcasing ethyl 5-chloro-7-fluoro-1H-indole-2-carboxylate's unique combination of functional groups that may confer distinct biological properties .
Parameter | Typical Value | Citation |
---|---|---|
Thermolysis temperature | 230 °C [5] | 35 |
Residence time | 4 h [5] | 35 |
Isolated yield | 65% [5] | 35 |
Regioisomeric purity | >90% [5] | 35 |
Fluorination System | Catalyst | Temp / °C | Yield % | Reference |
---|---|---|---|---|
Rh(III)/P(tBu)₂ | [Cp*RhCl₂]₂ + AgOTf | 80 | 71 [16] | 62 |
ZrCl₄ | none | 25 | 63 [18] [11] | 26 |
NiSO₄ | none | 110 | 42 [8] | 27 |
Parameter | Batch Optimised Value | Continuous-Flow Value | Impact on Yield | Citation |
---|---|---|---|---|
Fischer cyclisation temp | 110 °C [1] | 150 °C [1] | +9% | 7 |
Acid : Alcohol ratio | 1:6 [20] | 1:4 | –2% | 44 |
Residence time | 4 h [1] | 18 min | +8% | 10 |